molecular formula C17H20N4O2S B2753140 1,3-dimethyl-8-(methylthio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 377059-27-3

1,3-dimethyl-8-(methylthio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2753140
CAS No.: 377059-27-3
M. Wt: 344.43
InChI Key: ZYOGWBUBJOIKDY-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-(methylthio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound is characterized by its unique chemical structure, which includes a purine core substituted with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-(methylthio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, methylation, and thiolation reactions. Common reagents used in these reactions include alkyl halides, methylating agents like methyl iodide, and thiolating agents such as thiourea.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The process would likely include purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-(methylthio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: The phenylpropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the purine core.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1,3-dimethyl-8-(methylthio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

Uniqueness

Compared to these similar compounds, 1,3-dimethyl-8-(methylthio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has a unique substitution pattern that may confer distinct biological activities. Its methylthio and phenylpropyl groups differentiate it from other purine derivatives, potentially leading to unique interactions with molecular targets.

Properties

IUPAC Name

1,3-dimethyl-8-methylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-19-14-13(15(22)20(2)17(19)23)21(16(18-14)24-3)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOGWBUBJOIKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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